MSN1 protein
Description
Contextual Significance of Transcriptional Regulation
Transcriptional regulation is a fundamental biological process that governs the expression of genes, dictating which genes are turned on or off in a cell at any given time. This intricate control mechanism is essential for a vast array of cellular activities, from basic housekeeping functions to complex developmental programs and responses to environmental changes. By selectively transcribing genes into messenger RNA (mRNA), cells can produce specific proteins needed to adapt to stimuli, differentiate into specialized cell types, and maintain homeostasis. The primary agents of this regulation are transcription factors, proteins that bind to specific DNA sequences to either promote or inhibit the recruitment of RNA polymerase, the enzyme responsible for transcription. Efficient and precise transcriptional regulation is critical for the survival and proper functioning of all living organisms, as dysregulation can lead to various diseases and developmental abnormalities.
Discovery and Initial Characterization of MSN1 Protein
The this compound, also known as Multicopy suppressor of SNF1 protein 1, was first identified in the baker's yeast, Saccharomyces cerevisiae. yeastgenome.org Its discovery stemmed from genetic screens designed to find genes that, when present in multiple copies, could compensate for defects in the SNF1 protein kinase, a crucial component in the cellular response to glucose starvation. nih.gov Researchers found that increasing the dosage of the MSN1 gene restored the expression of the invertase gene (SUC2) in yeast mutants with a faulty SNF1 kinase. nih.gov
Initial characterization revealed that MSN1 functions as a transcriptional activator. yeastgenome.org Experiments using a fusion protein, where MSN1 was linked to the DNA-binding domain of the LexA protein, demonstrated that MSN1 could activate the transcription of a nearby gene. nih.gov Further studies confirmed that the this compound is located in the cell nucleus, which is consistent with its role in regulating gene expression. nih.govalliancegenome.org While early in vitro experiments showed that the synthesized this compound has a weak, non-specific affinity for DNA, its ability to enable sequence-specific DNA binding activity has since been established. nih.govalliancegenome.org Through various genetic screens, MSN1 was independently identified under different names (such as FUP1 and MSS10) and implicated in a variety of cellular processes, including starch metabolism, filamentous growth, and responses to stress. yeastgenome.org
| Key Properties of S. cerevisiae this compound | |
| Systematic Name | YOL116W |
| Aliases | FUP1, HRB382, MSS10, PHD2 |
| Organism | Saccharomyces cerevisiae (Baker's yeast) |
| Length (amino acids) | 382 |
| Molecular Weight (Daltons) | 43057.0 |
| Cellular Localization | Nucleus |
| Molecular Function | Transcriptional Activator, DNA-binding |
| Data sourced from Saccharomyces Genome Database and UniProt. yeastgenome.org |
Evolutionary Perspectives and Functional Divergence of MSN1 Orthologs
The study of homologous genes—genes sharing a common ancestry—provides critical insights into the evolution of protein function. libretexts.org Homologs are categorized as either orthologs or paralogs. Orthologs are genes in different species that evolved from a single ancestral gene through a speciation event, and they often retain a similar function. libretexts.orgaltmeyers.org Paralogs, on the other hand, arise from a gene duplication event within the same genome and may evolve new functions over time. altmeyers.org
The this compound belongs to a family of proteins (PANTHER family PTHR37784) with orthologs found in other fungal species. yeastgenome.org Analyzing these orthologs helps scientists understand the evolutionary history and conservation of the protein's function. While orthologs often share similar roles, functional divergence can occur, where related proteins in different species adapt to new or specialized tasks. nih.govnih.gov This divergence can be driven by changes in the protein's sequence or in its expression pattern. nih.gov For instance, studies comparing gene expression between orthologs in different species have shown significant divergence, suggesting that changes in regulation are a key part of evolution. unil.ch The existence of MSN1 orthologs in various fungi highlights its importance in this kingdom, though the specific functions of these orthologs may have diverged to suit the unique biology of each organism.
| Examples of MSN1 Orthologs in Fungi | ||
| Species | Gene Symbol | Source |
| Candida albicans | Orf19.4678 | Alliance of Genome Resources |
| Aspergillus nidulans | AN0147 | Alliance of Genome Resources |
| Schizosaccharomyces pombe | SPAC2F7.07c | Alliance of Genome Resources |
| Neurospora crassa | NCU00388 | Alliance of Genome Resources |
| Data sourced from the Alliance of Genome Resources via the Saccharomyces Genome Database. yeastgenome.org |
Properties
CAS No. |
133424-53-0 |
|---|---|
Molecular Formula |
C7H12O2S |
Synonyms |
MSN1 protein |
Origin of Product |
United States |
Genomic and Transcriptional Architecture of Msn1
MSN1 Gene Structure and Genomic Locus
The MSN1 gene, also known as YOL116W, is a verified open reading frame (ORF) located on chromosome XV of the baker's yeast, Saccharomyces cerevisiae. yeastgenome.orgalliancegenome.org Its genomic coordinates are from 99,809 to 100,957 on the plus strand. alliancegenome.org The gene itself is 1,149 base pairs in length and encodes a protein of 382 amino acids with a molecular weight of approximately 43.06 kilodaltons. yeastgenome.orguniprot.org The MSN1 gene is also referred to by the aliases FUP1, HRB382, MSS10, and PHD2. yeastgenome.org
While the primary focus here is on S. cerevisiae, it is worth noting that related genes exist in other organisms. For instance, in humans, a gene named MNS1 (Meiosis Specific Nuclear Structural 1) encodes a protein with a similar name, but it is involved in different cellular processes, specifically meiosis. genecards.org Another human gene, SMN1 (Survival of Motor Neuron 1), is located on chromosome 5 and is associated with spinal muscular atrophy. nih.govrsmu.pressresearchgate.net It is crucial to distinguish the yeast MSN1 from these human genes despite the similar nomenclature.
Table 1: Genomic Details of S. cerevisiae MSN1 Gene
| Feature | Description |
| Systematic Name | YOL116W |
| Standard Name | MSN1 |
| Aliases | FUP1, HRB382, MSS10, PHD2 |
| Organism | Saccharomyces cerevisiae (Baker's Yeast) |
| Chromosome | XV |
| Genomic Coordinates | 99,809...100,957 |
| Length | 1,149 base pairs |
| Encoded Protein | Msn1p |
| Protein Length | 382 amino acids |
| Protein Molecular Weight | ~43.06 kDa |
Transcriptional Regulation of MSN1 Gene Expression
The expression of the MSN1 gene is a finely tuned process, influenced by a variety of regulatory elements and proteins that respond to environmental and nutritional cues.
Promoter Elements and cis-Regulatory Sequences
The promoter region of a gene contains specific DNA sequences known as cis-regulatory elements that serve as binding sites for transcription factors. wikipedia.orgmdpi.com These elements are crucial for controlling the rate of transcription. news-medical.netwikipedia.org For the MSN1 gene, while a detailed map of all its cis-regulatory elements is not fully elucidated in the provided context, it is known to be a transcriptional activator, suggesting the presence of upstream activating sequences (UASs) in its promoter region. yeastgenome.orgnih.gov These UASs are binding sites for various regulatory proteins that can enhance the transcription of the gene. wikipedia.org The activity of these elements can be modulated by the binding of specific transcription factors, which in turn are regulated by cellular signaling pathways. youtube.com
Transcription Factors and Regulatory Proteins Influencing MSN1 Transcription
Several transcription factors and regulatory proteins are known to influence or interact with the MSN1 pathway. These include:
SNF1: MSN1 was initially identified as a multicopy suppressor of mutations in the SNF1 gene, which encodes a protein kinase required for the expression of the invertase gene in response to glucose deprivation. nih.gov Increased dosage of MSN1 can restore invertase expression in snf1 mutants. nih.gov
Hot1p: This transcription factor has been shown to cooperate with Msn1p in response to osmotic stress. plos.org Both Hot1p and Msn1p are responsible for a significant portion of the Msn2/4p-independent osmotic stress activation of several yeast genes. oup.com
Msn2p and Msn4p: These are key transcription factors in the general stress response. While they regulate many stress-responsive genes, Msn1p can also act independently of them in certain stress conditions. researchgate.netoup.com
MET4: This transcriptional activator, along with MSN1, is thought to regulate the expression of high-affinity sulfate (B86663) transporters, Sul1 and Sul2. mdpi.com
Hog1p: This mitogen-activated protein kinase (MAPK) is central to the high-osmolarity glycerol (B35011) (HOG) pathway. researchgate.net Several transcription factors, including Msn1p, respond to Hog1p signaling to orchestrate the transcriptional response to osmotic stress. nih.gov
Table 2: Key Transcription Factors and Regulatory Proteins Associated with MSN1
| Factor | Role in Relation to MSN1 |
| SNF1 | MSN1 suppresses defects in this protein kinase, restoring gene expression. nih.gov |
| Hot1p | Cooperates with Msn1p in osmotic stress response. plos.org |
| Msn2p/Msn4p | Msn1p can function independently of these general stress response factors. researchgate.netoup.com |
| MET4 | Along with MSN1, regulates sulfate transporter expression. mdpi.com |
| Hog1p | Msn1p is a downstream effector in the Hog1 MAPK signaling pathway. nih.gov |
Environmental and Nutritional Modulators of MSN1 Expression
The expression and activity of MSN1 are modulated by various environmental and nutritional signals, reflecting its role in helping the cell adapt to changing conditions.
Nutrient Availability: MSN1 is involved in the regulation of genes related to nutrient utilization. researchgate.net Its expression is influenced by the availability of carbon sources, as evidenced by its role in suppressing snf1 defects related to glucose deprivation. nih.gov It is also implicated in filamentous growth, a response to nutrient starvation. oup.com Furthermore, MSN1 plays a role in iron uptake, with increased expression enhancing growth in iron-limiting conditions. uniprot.org It is also involved in the regulation of chromium accumulation. mdpi.com
Stress Conditions: Msn1p is a key player in the cellular response to various stresses. yeastgenome.org It activates the transcription of genes like GPD1, CTT1, and HSP12 in response to heat and osmotic stress. yeastgenome.org It also activates GPD1 transcription in response to methylglyoxal (B44143) stress. yeastgenome.org The involvement of Msn1p in the HOG pathway underscores its importance in the osmotic stress response. researchgate.netoup.com
MSN1 mRNA Processing and Stability
Following transcription, the MSN1 pre-mRNA undergoes several processing steps to become a mature mRNA molecule ready for translation. microbenotes.comfiveable.me This processing is critical for regulating gene expression by influencing the stability, translation, and localization of the mRNA. numberanalytics.com
In eukaryotes, mRNA processing typically includes three main steps:
Capping: A modified guanosine (B1672433) triphosphate nucleotide is added to the 5' end of the pre-mRNA. microbenotes.com This 5' cap is important for the recognition of the mRNA by the ribosome during protein synthesis and also enhances mRNA stability. microbenotes.comnumberanalytics.com
Splicing: Introns, the non-coding regions of the pre-mRNA, are removed, and the exons, the coding regions, are joined together. fiveable.me This process is carried out by a complex called the spliceosome. microbenotes.com
Polyadenylation: A tail of adenine (B156593) nucleotides, known as the poly(A) tail, is added to the 3' end of the mRNA. microbenotes.com This tail is crucial for the stability of the mRNA, preventing its degradation, and plays a role in its transport from the nucleus to the cytoplasm. microbenotes.comfiveable.me
The stability of the MSN1 mRNA, like other mRNAs, is influenced by these processing events. The half-life of an mRNA species can vary, and factors like the length of the poly(A) tail can affect its longevity in the cytoplasm. numberanalytics.comnih.gov While specific details on the half-life and processing of MSN1 mRNA are not extensively covered in the provided search results, it is known that there can be variations in the mRNA transcript levels of cell wall-associated genes, a category that includes genes regulated by MSN1. oup.com
Compound and Gene Name Directory
| Name | Type |
| 3-AF1 | Binding Site |
| ACE | Cis-acting element |
| Adr1 | Transcription factor |
| AGA1 | Gene |
| Ash1p | Protein |
| CTT1 | Gene |
| Elm1p | Protein |
| ENA1 | Gene |
| FIG1 | Gene |
| FLO1 | Gene |
| FLO5 | Gene |
| FLO9 | Gene |
| FLO10 | Gene |
| FUP1 | Gene Alias |
| Gal83 | β subunit |
| Gcn4 | Transcription factor |
| Gcr1p | Protein |
| GPD1 | Gene |
| GPP2 | Gene |
| GSK3 | Protein |
| GTF2H2 | Gene |
| Hog1p | Protein |
| Hot1p | Transcription factor |
| HRB382 | Gene Alias |
| HSF | Protein |
| HSP12 | Gene |
| Hxk2p | Protein |
| Leu3 | Protein |
| LexA | DNA-binding domain |
| LTC4S | Gene |
| MalP | Permease |
| MET4 | Transcriptional activator |
| Met28 | Protein |
| MNS1 | Gene (Human) |
| Msn1p | Protein |
| Msn2p | Transcription factor |
| Msn4p | Transcription factor |
| MSS10 | Gene Alias |
| Mss11p | Protein |
| MUC1/FLO11 | Gene |
| NAIP | Gene |
| Pbs2 | MAPKK |
| Pdc2 | Protein |
| PHD1 | Gene |
| Phd1p | Protein |
| Pho4p | Transcription factor |
| PLS3 | Gene |
| Reg1 | Protein |
| Rgt1 | Protein |
| Rtg1 | Protein |
| Rgt2 | Protein |
| SERF1 | Gene |
| Sip1 | β subunit |
| Sip2 | β subunit |
| Sko1p | Repressor |
| Smp1 | Protein |
| SMN1 | Gene (Human) |
| SMN2 | Gene (Human) |
| Snf1p | Protein Kinase |
| SOD2 | Gene |
| Ssk2/Ssk22 | MAPKKK |
| SSA3 | Gene |
| Ste11 | MAPKKK |
| Sul1 | Sulfate transporter |
| Sul2 | Sulfate transporter |
| Thi2 | Protein |
| TFIIA | Transcription factor |
| TFIIB | Transcription factor |
| Yck1,2 | Casein kinases |
| Yap1p | Transcription factor |
| YOL116W | Systematic Gene Name |
Molecular Characteristics and Post Translational Regulation of Msn1 Protein
Primary Structure and Predicted Functional Domains of MSN1 Protein
The primary structure of a protein is defined by its linear sequence of amino acids, linked by peptide bonds nih.gov. This sequence dictates the protein's higher-order structure and ultimately its function nih.govproteinstructures.comnih.gov. The this compound in Saccharomyces cerevisiae is also known by the alternative name Multicopy suppressor of SNF1 protein 1, with gene names MSN1, FUP1, and PHD2, and the ORF name YOL116W uniprot.org. The UniProt database provides accession numbers for yeast MSN1, including P22148, D6W1V1, Q12227, and Q9URF6 uniprot.org.
Subcellular Localization and Dynamic Distribution of this compound
Subcellular localization refers to the specific compartments within a cell where a protein is found, which is crucial for its function and interactions github.comnih.gov. The distribution of proteins within the cell can be dynamic, changing in response to various cellular signals or environmental conditions nih.gov.
Nuclear-Cytoplasmic Partitioning
This compound in Saccharomyces cerevisiae has been observed in both the nucleus and the cytoplasm uniprot.org. Its partitioning between these two compartments is not static and can change under specific cellular conditions. Studies investigating the cellular response to DNA replication stress in yeast have shown that MSN1 exhibits re-localization to the nucleus biorxiv.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org. However, this nuclear localization is characterized by high variability among individual cells and occurs in only a small subset of the cell population biorxiv.orgbiorxiv.org. The movement of proteins between the nucleus and cytoplasm is a regulated process, often involving nuclear pore complexes and transport receptors nih.govuni-bielefeld.de.
Research indicates that the re-localization of MSN1 to the nucleus during methyl methanesulfonate (B1217627) (MMS)-induced DNA replication stress is reduced when the RTG3 gene is deleted nih.govelifesciences.orgelifesciences.org. This suggests that the RTG pathway promotes the Rad53-dependent localization changes of MSN1 nih.govelifesciences.orgelifesciences.org.
Context-Dependent Localization Changes
The localization of MSN1 is dependent on the cellular context, particularly in response to stress. As noted, under conditions of DNA replication stress induced by MMS, MSN1 shows a variable re-localization to the nucleus biorxiv.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org. This context-dependent change in localization highlights a potential regulatory mechanism influencing MSN1 function during the stress response. The variability in nuclear localization suggests that the response at the single-cell level is not uniform biorxiv.orgbiorxiv.org.
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are chemical modifications that occur on a protein after its synthesis, significantly expanding the functional diversity of the proteome thermofisher.comwikipedia.orgnews-medical.netabcam.comstudysmarter.co.uknih.gov. PTMs can influence protein activity, stability, localization, and interactions with other molecules thermofisher.comabcam.comstudysmarter.co.ukembopress.org.
Identification and Types of Post-Translational Modifications
While a comprehensive list of all PTMs on this compound was not available in the provided snippets, research in Saccharomyces cerevisiae has linked MSN1 to ubiquitination pathways. MSN1, along with other transcription factors like Gcr1 and Hot1, has been identified in studies focusing on SUMO-targeted ubiquitin ligases (STUbLs) such as Slx5/Slx8 uni-muenchen.deuni-muenchen.de. This suggests that MSN1 may be a substrate for ubiquitination or is involved in processes regulated by sumoylation and ubiquitination uni-muenchen.deuni-muenchen.de.
Common types of post-translational modifications observed in proteins include phosphorylation, acetylation, ubiquitination, methylation, glycosylation, and lipidation thermofisher.comwikipedia.orgnews-medical.netabcam.comstudysmarter.co.uknih.govnih.gov. Phosphorylation, the addition of a phosphate (B84403) group, is a particularly common and well-studied PTM that acts as a molecular switch in many cellular processes thermofisher.comnews-medical.netabcam.comstudysmarter.co.ukthermofisher.com. Ubiquitination involves the addition of ubiquitin, often marking proteins for degradation by the proteasome, but also regulating other functions like localization and interactions thermofisher.comwikipedia.orgnews-medical.netabcam.comstudysmarter.co.ukwikipedia.org.
Regulatory Enzymes Governing MSN1 Post-Translational State
The post-translational state of proteins is governed by a variety of enzymes that add or remove modifications thermofisher.comwikipedia.orgnews-medical.netabcam.comembopress.org. For the potential ubiquitination of MSN1 suggested by the search results, ubiquitin ligases, specifically E3 ubiquitin ligases, are the enzymes responsible for recognizing a protein substrate and catalyzing the transfer of ubiquitin to it wikipedia.orgmdpi.com.
Studies in yeast have identified Slx5 and Slx8 as SUMO-targeted ubiquitin ligases (STUbLs) that recognize MSN1 uni-muenchen.deuni-muenchen.de. This indicates that Slx5/Slx8 likely play a role in regulating the ubiquitination status of this compound uni-muenchen.deuni-muenchen.de.
Other types of regulatory enzymes for PTMs in general include kinases, which add phosphate groups during phosphorylation, and phosphatases, which remove them thermofisher.comnews-medical.netabcam.comthermofisher.commdpi.comyoutube.com. Acetylation is regulated by acetyltransferases and deacetylases, while methylation is controlled by methyltransferases and demethylases thermofisher.comnews-medical.netabcam.com.
Compound Names and PubChem CIDs
Functional Implications of Post-Translational Modifications on MSN1 Activity
Post-translational modifications exert profound effects on protein function, and for a transcriptional activator like MSN1, these modifications are critical for fine-tuning its activity and cellular roles. PTMs can influence MSN1's ability to bind DNA, interact with co-regulators, localize to the nucleus, and ultimately modulate the transcription of its target genes.
Given that MSN1 function is linked to the SNF1 kinase pathway dntb.gov.ua, phosphorylation is likely a key regulatory mechanism affecting its activity. Phosphorylation can activate or inactivate proteins by inducing conformational changes or creating binding sites for other regulatory proteins frontiersin.orgthermofisher.comnih.gov. For a transcription factor, phosphorylation could impact its DNA binding affinity, its interaction with the basal transcription machinery, or its recruitment of chromatin-modifying enzymes. The restoration of invertase expression in snf1 mutants by increased MSN1 dosage suggests that MSN1 might act downstream of or in parallel to SNF1, and its activity in this context could be positively regulated by phosphorylation.
The observation that MSN1 undergoes Sumoylation and is found at ubiquitylation hotspots points to the regulatory roles of these PTMs. Sumoylation is often associated with transcriptional repression or modulation of protein interactions and localization mdpi.comfrontiersin.org. For MSN1, Sumoylation could potentially regulate its transcriptional activation capacity, influence its interaction with other nuclear proteins, or affect its shuttling between the nucleus and cytoplasm. Ubiquitylation, while commonly linked to proteasomal degradation, also has non-degradative roles, including regulating protein activity, localization, and interactions mdpi.comnih.govimrpress.comscientificarchives.comnih.gov. The presence of MSN1 at ubiquitylation hotspots suggests that ubiquitylation might regulate its stability, influence its association with chromatin, or modulate its interaction with components of the ubiquitination machinery or other regulatory complexes. The interplay between Sumoylation and ubiquitylation, potentially competing for the same lysine (B10760008) residues or influencing each other, could provide a complex layer of regulation for MSN1 activity mdpi.com.
The increase in this compound abundance during DNA replication stress thebiogrid.org hints at a potential regulatory mechanism involving PTMs that affect protein stability or synthesis in response to cellular cues. While the specific PTMs responsible for this increase are not explicitly detailed in the search results, modifications like ubiquitylation are known to regulate protein degradation mdpi.comimrpress.comnih.gov, and alterations in ubiquitylation could lead to increased protein levels.
Molecular Functions and Interaction Networks of Msn1 Protein
Transcriptional Activator Activity of MSN1 Protein
MSN1 acts as a transcriptional activator, playing a role in the positive regulation of transcription by RNA polymerase II yeastgenome.orguniprot.org. Studies using a LexA-MSN1 fusion protein have demonstrated its ability to activate transcription of an adjacent promoter when bound to a LexA operator nih.gov. MSN1 is one of several transcriptional activators of the FLO11 gene, which is involved in filamentous growth and cell-cell interactions yeastgenome.org. It also activates the transcription of genes like GPD1, CTT1, and HSP12 in response to heat and osmotic stress, and GPD1 in response to methylglyoxal (B44143) stress yeastgenome.org. Increased dosage of the MSN1 gene can restore invertase expression in snf1 mutants, and disruption of MSN1 reduces invertase expression in the wild-type, indicating its role in SUC2 expression regulation uniprot.orgnih.gov.
Direct DNA Binding Specificity and Mechanisms
This compound has been shown to bind DNA directly and localizes to the nucleus yeastgenome.orguniprot.org. While in vitro synthesized this compound exhibits weak, nonspecific DNA-binding activity, its function as a transcriptional activator when fused to a DNA-binding domain suggests it can influence transcription through DNA interaction nih.govresearchgate.net. Sequence-specific DNA-binding proteins typically interact with the major groove of B-DNA, recognizing specific DNA sequences through direct hydrogen bonding and van der Waals interactions with functional groups on the DNA base pairs nih.govwikipedia.orggatech.edu. The specificity of transcription factors' interactions with DNA arises from multiple contacts to the edges of the DNA bases, allowing them to "read" the DNA sequence wikipedia.org.
Recruitment of Transcriptional Machinery and Cofactors
As a transcriptional activator, MSN1 is involved in the process of recruiting transcriptional machinery and cofactors to target gene promoters. Transcriptional activators can recruit the RNA polymerase II transcription machinery, either directly or indirectly mdpi.comnih.gov. This recruitment is often facilitated by interactions with general transcription factors and coactivator complexes like SAGA and SWI/SNF mdpi.com. While the direct mechanisms of how MSN1 recruits these components are not fully detailed in the provided context, its role as a transcriptional activator implies such interactions are crucial for its function. For instance, the SWI/SNF remodeling complex is often recruited to promoters via interaction with gene-specific activators, which helps alter nucleosome positioning and facilitates the binding of transcription factors and the assembly of the pre-initiation complex mdpi.com.
Protein-Protein Interaction Landscape of this compound
The function of MSN1 is mediated through its interactions with other proteins, forming a complex interaction network within the cell string-db.orgcore.ac.uk. Protein-protein interactions are fundamental to nearly all cellular processes, including signal transduction and gene expression numberanalytics.comcusabio.com.
Direct Binding Partners and Complex Formation
Identifying direct binding partners is crucial to understanding MSN1's molecular function. While the provided information highlights its role in various pathways and its interaction with the transcriptional machinery, specific direct binding partners forming stable complexes are not explicitly detailed in the search results beyond its functional association with other proteins in regulatory pathways. Protein-protein interactions can be transient or stable, and techniques like co-immunoprecipitation are used to identify these interactions and the formation of protein complexes cusabio.comthermofisher.com.
Indirect Associations within Cellular Interactomes
MSN1 participates in broader cellular interactomes through indirect associations, often as part of larger protein networks involved in signal transduction and transcriptional regulation string-db.orgcore.ac.uknumberanalytics.com. For example, MSN1 is part of a signal transduction pathway downstream of Mep2p and Ras2p regulating invasive growth and pseudohyphal differentiation in Saccharomyces cerevisiae, where it co-regulates starch degradation and invasive growth alongside Mss11p nih.gov. Although direct interaction between Msn1 and the Swi4/Swi6 complex has not been demonstrated, Msn1 is hypothesized to modulate Swi6-dependent gene transcription indirectly nih.gov. Protein interaction networks represent the union of all proteins and the interactions among them, providing a framework for understanding protein function and cellular processes nih.govfrontiersin.org. Indirect associations can be inferred from proteins that are part of the same pathways or complexes, even if they don't directly bind researchgate.net.
Integration of this compound into Signal Transduction Pathways
MSN1 is integrated into several signal transduction pathways, acting as a downstream component that influences transcriptional responses. Signal transduction pathways are chains of biochemical events that relay signals inside a cell, often leading to changes in gene expression khanacademy.orgwikipedia.org.
MSN1 is involved in the signal transduction network that regulates invasive growth and pseudohyphal differentiation in Saccharomyces cerevisiae in response to nutrient limitation nih.gov. It acts downstream of Mep2p and Ras2p and regulates the transcription of STA2 and MUC1 nih.gov. The activity of Msn1p appears to be independent of the invasive growth MAP kinase cascade, although Mss11p, which functions alongside Msn1p, is required for activation by Ste12p nih.gov. MSN1 is also influenced by and involved in pathways related to osmotic stress response and heat stress, affecting the expression of stress-protective genes yeastgenome.orgresearchgate.net. The high-osmolarity glycerol (B35011) (HOG) signaling pathway, a conserved MAPK cascade in fungi, regulates gene expression through various activators, including Msn1 researchgate.netmdpi.com.
Role in Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
MSN1 is recognized as a component within the KEGG MAPK signaling pathway in yeast string-db.org. MAPK pathways are fundamental signaling modules in eukaryotes, relaying extracellular stimuli such as osmotic stress and heat shock into intracellular responses wikipedia.org. In S. cerevisiae, several MAPK pathways govern distinct cellular outcomes. The High Osmolarity Glycerol (HOG) pathway, for instance, is a well-characterized MAPK cascade that responds to high osmolarity, culminating in the activation of the Hog1 MAPK and downstream transcription factors including Hot1p, Smp1p, Msn2p, and Msn4p researchgate.netasm.orgresearchgate.net. Another relevant pathway is the pseudohyphal development pathway, which involves a MAPK cascade leading to the activation of transcription factors like Ste12p and Tec1p asm.orgnih.gov.
While Mss11p, another transcription factor involved in filamentous growth, is reported to be required for activation by the Ste12p-dependent MAPK cascade, the activity of Msn1p is suggested to be independent of this specific invasive growth MAPK cascade nih.gov. However, MSN1 is described as a transcription factor acting downstream of the AMPK (AMP-activated protein kinase) Snf1p, which integrates signals at gene promoters. This integration occurs alongside factors from various pathways, including MAPK pathways such as those involving Ste12-Tec1p and Flo8p nih.gov. This suggests that while MSN1 may not be a direct downstream target of the core MAPK module in all relevant pathways, its regulatory function is integrated with outputs from MAPK signaling, particularly in the context of complex transcriptional control.
Interplay with Nutrient Sensing Pathways (e.g., SNF1, Mep2p, Ras2p)
A significant aspect of MSN1's function lies in its intricate interplay with nutrient sensing pathways. MSN1 was initially identified as a multicopy suppressor of SNF1-deficient mutants, capable of restoring invertase expression yeastgenome.orgnih.govnih.govresearchgate.net. Conversely, disrupting MSN1 in a wild-type background leads to a reduction in invertase expression nih.govnih.gov. This genetic interaction highlights a functional relationship between MSN1 and the SNF1 protein kinase, a highly conserved kinase crucial for the derepression of genes subject to glucose repression nih.gov. SNF1 is activated under conditions of low glucose and rapidly inactivated upon glucose addition, playing a central role in the metabolic shift from fermentative to oxidative metabolism frontiersin.org. Although MSN1 gene dosage suppresses the invertase defect of snf1 mutants, it does not directly affect SNF1 protein kinase activity in vitro, indicating that MSN1 likely acts downstream or in parallel to SNF1 in regulating certain genes like SUC2 (encoding invertase) nih.govnih.gov.
MSN1's involvement in nutrient sensing extends to pathways regulated by the GTP-binding protein Ras2p and the ammonium (B1175870) permease homolog Mep2p. Msn1p, along with Mss11p, functions downstream of Mep2p and Ras2p to regulate the transcription of genes such as STA2 and MUC1 (FLO11) nih.govdntb.gov.ua. Ras2p is a key element in the signal transduction network governing filamentous and invasive growth, activating both a MAPK cascade and a cAMP-dependent pathway in response to nutrient availability oup.com. Mep2p has been suggested to act as a sensor for nitrogen-dependent signals that activate the pseudohyphal development pathway asm.org. The positioning of Msn1p downstream of Mep2p and Ras2p underscores its role in translating nutrient availability signals into specific transcriptional responses related to growth and differentiation.
Downstream Targets and Regulatory Cascades
As a transcriptional activator, MSN1 directly influences the expression of a variety of genes, thereby regulating diverse cellular processes. Some of the well-established downstream targets of MSN1 include:
SUC2 (Invertase): MSN1 positively regulates the expression of SUC2, particularly in the context of SNF1 deficiency or glucose limitation uniprot.orgnih.govnih.gov.
STA2 (Glucoamylase): MSN1 is involved in regulating the expression of STA2, a gene important for starch degradation yeastgenome.orgnih.govnih.gov.
MUC1/FLO11 (Flocculin/Adhesin): MSN1 is a transcriptional activator of FLO11, a key gene involved in filamentous growth, pseudohyphal differentiation, flocculation, and biofilm formation yeastgenome.orgnih.govnih.govdntb.gov.ua. FLO11 expression is crucial for mediating the effects of Msn1p and Mss11p on invasive growth nih.gov.
Stress-Responsive Genes: MSN1 activates the transcription of stress-protective genes such as GPD1, CTT1, and HSP12 in response to heat and osmotic stress. It also activates GPD1 transcription in response to methylglyoxal stress yeastgenome.orgresearchgate.netresearchgate.net.
HO: MSN1 is reported to be involved in the regulation of the HO gene nih.gov.
MSN1's regulatory activity is integrated into complex cascades. For instance, its role in activating FLO11 is part of a broader network involving nutrient sensing pathways (Mep2p, Ras2p, SNF1) and other transcription factors (Mss11p, Flo8p, Ste12p, Tec1p) nih.govnih.govnih.govdntb.gov.ua. The co-regulation of starch degradation and invasive growth by MSN1 and MSS11 exemplifies how these transcription factors collaborate to control related phenotypes nih.gov. Furthermore, the ability of MSN1 to suppress SWI6 defects suggests it can influence transcriptional regulation indirectly, potentially by affecting chromatin structure or interacting with other components of the transcriptional machinery nih.gov. The precise mechanisms by which Msn1p integrates signals from various upstream pathways and selectively activates its diverse downstream targets are areas of ongoing research.
Below is a table summarizing some of the known downstream targets of MSN1 and the associated processes:
| Downstream Target | Regulated Process | Condition/Context |
| SUC2 | Invertase expression, Glucose utilization | Glucose limitation, SNF1 deficiency |
| STA2 | Glucoamylase expression, Starch degradation | Nutrient availability, Filamentous growth |
| FLO11 | Filamentous growth, Invasive growth, Flocculation | Nutrient limitation, Pseudohyphal differentiation |
| GPD1 | Glycerol synthesis, Osmotic stress response | Osmotic stress, Methylglyoxal stress |
| CTT1 | Catalase T synthesis, Stress response | Heat stress, Osmotic stress |
| HSP12 | Heat shock protein synthesis, Stress response | Heat stress, Osmotic stress |
| HO | Mating type switching | Involved in regulation (specific context less clear) |
This table highlights the multifaceted role of MSN1 as a transcriptional activator responding to a variety of environmental cues and cellular states.
Cellular and Biological Roles of Msn1 Protein
Regulation of Cellular Growth and Proliferation Processes
Cellular growth, an increase in cell size, and proliferation, an increase in cell number, are fundamental processes that are tightly regulated. nih.govtelight.eu MSN1 is implicated in the positive regulation of the growth of unicellular organisms as a thread of attached cells. alliancegenome.org In the context of mammalian cells, the mTORC1 pathway is a key integrator of signals that control cell proliferation and size. nih.gov While distinct, these processes are often linked. For instance, cell proliferation involves both cell growth and cell division. telight.eu
Research in Saccharomyces cerevisiae has identified micro-proteins, such as Nrs1, that support cell division and proliferation, particularly under nutrient-scarce conditions. news-medical.net This highlights the intricate regulatory networks that govern cell proliferation in response to environmental cues.
Role in Cell Differentiation and Morphogenesis
Cell differentiation is the process by which cells become specialized in their structure and function, while morphogenesis refers to the generation of shapes and structures. unito.itnih.gov MSN1 is a key player in these processes in S. cerevisiae, particularly in the context of filamentous growth.
Pseudohyphal Differentiation
Pseudohyphal differentiation is a response to nutrient limitation, such as nitrogen starvation, where yeast cells elongate and remain attached after budding, forming chains of cells. oup.comresearchgate.net MSN1 is a transcriptional activator involved in the positive regulation of pseudohyphal growth. yeastgenome.orguniprot.org It functions within a signal transduction pathway that controls this developmental switch. nih.gov Overexpression of MSN1, also referred to as PHD2, can increase pseudohyphal growth. yeastgenome.org Studies have shown that multicopy expression of MSN1 can restore filamentation in certain mutant strains, underscoring its importance in this process. duke.edu
The regulation of pseudohyphal growth is complex, involving multiple signaling pathways. The cAMP-dependent protein kinase (PKA) pathway plays a significant role, with the Tpk2 subunit activating pseudohyphal differentiation. researchgate.net MSN1 acts upstream of the cell surface glycoprotein (B1211001) gene MUC1/FLO11, which is critical for pseudohyphal development. oup.comnih.gov The absence of MSN1 can be partially compensated for by the expression of MUC1/FLO11 under a strong constitutive promoter. oup.com
Invasive Growth
Invasive growth is a related process where haploid yeast cells penetrate the agar (B569324) medium. oup.com MSN1 is required for invasive growth and positively regulates it, particularly in response to glucose limitation. yeastgenome.orguniprot.orgoup.com It is part of a signal transduction network that governs this switch from yeast-form growth. nih.gov Msn1p acts downstream of the nutrient sensors Mep2p and Ras2p to regulate the transcription of genes required for invasive growth, including MUC1/FLO11. nih.gov Evidence suggests that MSN1's activity in promoting invasive growth is independent of the MAP kinase cascade. nih.gov
The table below summarizes the key genetic interactors of MSN1 involved in pseudohyphal and invasive growth.
| Interacting Protein | Gene | Function in Filamentous Growth | Reference |
| Mss11p | MSS11 | Transcription factor also required for invasive growth and pseudohyphal differentiation. oup.com | oup.com |
| Flo11p | FLO11/MUC1 | A cell surface flocculin essential for pseudohyphal and invasive growth. string-db.org | oup.comstring-db.org |
| Ste12p | STE12 | Transcription factor in the MAP kinase pathway that can activate invasive growth. nih.gov | nih.gov |
| Flo8p | FLO8 | A transcriptional activator required for flocculation and filamentous growth. nih.govnycu.edu.tw | nih.govnycu.edu.tw |
Flocculation
Flocculation is the process where yeast cells adhere to each other to form clumps. This process is mediated by cell wall proteins called flocculins, such as those encoded by the FLO genes. string-db.org MSN1 is involved in the regulation of FLO11, a key gene for both flocculation and filamentous growth. string-db.orgstring-db.org The transcriptional regulation of FLO11 is complex, with MSN1 being one of several activators. nih.gov
Modulation of Stress Responses and Cellular Homeostasis
Yeast cells have evolved sophisticated mechanisms to respond and adapt to various environmental stresses. MSN1 plays a role in modulating these responses, ensuring cellular homeostasis.
Cellular Hyperosmotic Salinity Response
A hyperosmotic environment is one with a higher concentration of solutes than the cell's interior. ebi.ac.uk Cells respond to such stress by altering gene expression and other cellular activities to maintain their integrity and function. ebi.ac.uk MSN1 is involved in the cellular hyperosmotic salinity response, which is the reaction to an increased concentration of salt in the environment. yeastgenome.orguniprot.orgalliancegenome.orgebi.ac.uk Upon osmotic stress, Msn1p activates the transcription of genes like GPD1, which is involved in glycerol (B35011) production to counteract the osmotic pressure. yeastgenome.org
The following table outlines the role of MSN1 in response to different stresses.
| Stress Condition | MSN1-regulated Genes | Cellular Response | Reference |
| Hyperosmotic Salinity | GPD1 | Activation of transcription to counteract osmotic pressure. | yeastgenome.org |
| Heat Stress | CTT1, HSP12 | Activation of transcription of heat shock proteins. | yeastgenome.org |
| Methylglyoxal (B44143) Stress | GPD1 | Activation of transcription to mitigate toxic effects. | yeastgenome.org |
Cellular Response to Heat Stress
The cellular response to elevated temperatures, known as heat stress, involves a complex cascade of events to protect the cell from damage. ontosight.ai A key part of this response is the induction of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation. ontosight.ainih.gov
The MSN1 protein is implicated in the cellular response to heat. yeastgenome.org It functions as a transcriptional activator that positively regulates the transcription from RNA polymerase II promoter in response to heat stress. thebiogrid.org Specifically, Msn1p activates the transcription of several genes, including GPD1, CTT1, and HSP12, in response to heat and osmotic stress. yeastgenome.org This activation is a critical part of the cell's defense mechanism, helping it to survive and recover from the stress induced by high temperatures. nih.gov
The heat shock response is a highly conserved transcriptional program orchestrated in eukaryotes by the heat shock factor 1 (Hsf1). elifesciences.org Upon stress, Hsf1 activates the expression of HSPs, which help to refold denatured proteins or target them for degradation. elifesciences.orgwikipedia.org The involvement of MSN1 in activating specific heat-responsive genes highlights its role within this broader regulatory network that ensures protein homeostasis and cell survival under thermal stress. yeastgenome.orgelifesciences.org
Cellular Response to Methylglyoxal Stress
Methylglyoxal is a reactive dicarbonyl compound that can be toxic to cells. The cellular response to methylglyoxal stress is an important protective mechanism. nih.gov The this compound is involved in the cellular response to methylglyoxal. yeastgenome.org It specifically activates the transcription of the GPD1 gene in response to methylglyoxal stress. yeastgenome.org
The unfolded protein response (UPR) is a cellular stress response that detects the accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov Increased levels of methylglyoxal can lead to protein modification and trigger the UPR. nih.gov While the direct interaction between MSN1 and the UPR pathway in the context of methylglyoxal stress is not fully elucidated, MSN1's role in activating GPD1 transcription is a key component of the cellular defense against this toxic compound. yeastgenome.org
Involvement in Metabolic Regulation
MSN1 is a key transcriptional activator involved in regulating various metabolic pathways in yeast. yeastgenome.org Its discovery through different genetic screens has highlighted its diverse roles in processes such as carbon utilization and nutrient metabolism. yeastgenome.org
Carbohydrate Metabolism (e.g., Invertase, Glucoamylase Expression)
MSN1 plays a significant role in the regulation of carbohydrate metabolism, particularly in the expression of enzymes responsible for breaking down complex sugars. yeastgenome.org It was initially identified as a multicopy suppressor of a snf1 mutation, restoring the expression of the SUC2 gene, which encodes invertase. yeastgenome.org Invertase is an enzyme that hydrolyzes sucrose (B13894) into glucose and fructose.
Furthermore, MSN1 is involved in the regulation of glucoamylase expression. yeastgenome.orgstring-db.org Glucoamylase is an enzyme that breaks down starch into glucose. MSN1 was also named MSS10 for its ability to suppress the glucoamylase production defect in certain yeast strains. yeastgenome.org This demonstrates MSN1's function in activating the expression of genes required for the utilization of alternative carbon sources like starch. string-db.org The regulation of these enzymes is crucial for the cell's ability to adapt to different nutrient environments. frontiersin.org
Metal Ion Homeostasis and Accumulation (e.g., Iron Uptake, Chromium Accumulation)
Metal ions are essential for various cellular processes, but their levels must be tightly controlled to prevent toxicity. numberanalytics.com MSN1 is involved in the regulation of metal ion homeostasis, including the uptake of iron and the accumulation of chromium. yeastgenome.orgthebiogrid.org
MSN1 was identified as FUP1 (Ferric Utilization Proficient) due to its positive regulatory effect on iron uptake. yeastgenome.org Iron is a critical cofactor for many enzymes, and its uptake is a highly regulated process. mdpi.com While the precise mechanisms of how MSN1 influences iron transport proteins are still under investigation, its role as a transcriptional activator suggests it regulates the expression of genes involved in this process. yeastgenome.orgbioiron.org
In addition to iron, MSN1 is also implicated in chromium accumulation. thebiogrid.orgmdpi.com It is thought to regulate the expression of high-affinity sulfate (B86663) transporters, Sul1 and Sul2, which may also transport chromate (B82759) into the cell. mdpi.com Chromium is generally toxic to cells, and its accumulation can have various detrimental effects. frontiersin.org
Table 1: Research Findings on MSN1's Role in Metabolic Regulation
| Metabolic Process | Regulated Genes/Enzymes | Function of Regulated Components | Research Finding |
| Carbohydrate Metabolism | Invertase (SUC2) | Hydrolyzes sucrose into glucose and fructose. | MSN1 restores invertase expression in snf1 mutants. yeastgenome.org |
| Glucoamylase (STA genes) | Breaks down starch into glucose. | MSN1 suppresses glucoamylase production defects. yeastgenome.orgstring-db.org | |
| Metal Ion Homeostasis | Iron Uptake Proteins | Transport iron across the cell membrane. | MSN1 positively regulates iron uptake. yeastgenome.org |
| Sulfate Transporters (Sul1, Sul2) | Transport sulfate and potentially chromate into the cell. | MSN1 is thought to regulate the expression of Sul1 and Sul2, influencing chromium accumulation. mdpi.com |
Contribution to Cell Wall Integrity and Adhesion
The cell wall is a dynamic structure that provides physical protection and mediates interactions with the environment. nih.gov MSN1 contributes to cell wall integrity and adhesion, primarily through its regulation of genes involved in these processes. string-db.orgpnas.org
MSN1 is a transcriptional activator of the FLO11 gene, which encodes a cell wall adhesin. yeastgenome.org Adhesins are proteins that facilitate cell-cell and cell-surface interactions, which are crucial for processes like biofilm formation and filamentous growth. researchgate.net The regulation of FLO11 by MSN1 is part of a complex network that controls these developmental pathways in response to nutrient availability. string-db.org
Overexpression of a related gene, MSS10, which is an alias for MSN1, leads to increased cell adhesion. pnas.org This suggests that MSN1 plays a role in modulating the adhesive properties of the cell surface. While many genes encoding cell wall proteins are co-regulated, studies suggest that adhesion-related phenotypes are primarily dependent on the expression of FLO genes, which are under the control of transcription factors like MSN1. researchgate.net
Mechanistic Insights into Msn1 Protein in Pathological Contexts Molecular Basis
Molecular Mechanisms of Fungal Pathogenesis and Virulence Modulation
The virulence of pathogenic fungi is a multifaceted attribute involving the ability to adhere to host tissues, invade cells, evade the immune system, and adapt to environmental stresses within the host. nih.govnih.gov The MSN1 protein modulates several of these key pathogenic processes at a molecular level by regulating the expression of specific genes. yeastgenome.org Its role in the non-pathogenic yeast S. cerevisiae provides a valuable model for understanding how these mechanisms contribute to virulence in pathogenic species.
One of the primary virulence factors in fungi is the ability to switch between yeast and filamentous (hyphal or pseudohyphal) forms, a process known as dimorphism. nih.govdavidmoore.org.uk This morphological plasticity is critical for tissue invasion and biofilm formation. davidmoore.org.uk MSN1 is a positive regulator of pseudohyphal and invasive growth, notably through its activation of the FLO11 gene. yeastgenome.org FLO11 encodes a cell wall adhesin, a protein that facilitates cell-cell interactions and attachment to surfaces, which is a critical first step in biofilm formation and host colonization. yeastgenome.orgnih.gov
Adaptation to host-induced stress is paramount for fungal survival and pathogenesis. nih.govasm.org The host environment presents numerous challenges, including osmotic stress and the generation of reactive oxygen species by immune cells. nih.govfrontiersin.org MSN1 is directly involved in activating the transcription of stress-response genes. In response to heat and osmotic stress, it upregulates genes such as GPD1 (Glycerol-3-phosphate dehydrogenase), CTT1 (Cytosolic catalase T), and HSP12 (Heat shock protein 12). yeastgenome.org This transcriptional control enhances the fungus's ability to withstand the harsh conditions encountered during infection.
Biofilms, structured communities of fungal cells encased in an extracellular matrix, are a major clinical challenge due to their high resistance to antifungal drugs and host immune defenses. nih.gov The regulation of biofilm formation is complex, involving transcription factors that control adhesion, filamentation, and matrix production. nih.govplos.orgplos.org Through its influence on adhesin genes like FLO11, MSN1 contributes to the initial adherence phase of biofilm development. yeastgenome.org
Table 1: Genes Regulated by MSN1 and Their Role in Fungal Virulence Mechanisms
| Gene Target | Protein Function | Contribution to Virulence | Reference |
|---|---|---|---|
| FLO11 | Cell wall adhesin | Promotes cell adhesion, filamentous growth, and biofilm formation. | yeastgenome.org |
| GPD1 | Glycerol-3-phosphate dehydrogenase | Involved in glycerol (B35011) production for osmoadaptation, crucial for surviving osmotic stress. | yeastgenome.org |
| CTT1 | Cytosolic catalase T | Detoxifies reactive oxygen species (e.g., hydrogen peroxide), protecting against host oxidative attack. | yeastgenome.org |
| HSP12 | Heat shock protein 12 | Protects cell membranes and proteins during heat and other stresses, aiding survival at host body temperature. | yeastgenome.org |
Pathways Modulated by Dysregulated this compound Activity in Disease Models (Mechanistic Studies)
The function of transcription factors like MSN1 is tightly integrated into broader cellular signaling networks that sense and respond to environmental cues. researchgate.netflybase.org Dysregulation of MSN1 activity can significantly alter these pathways, leading to aberrant cellular behavior that, in a pathogenic context, could impact virulence. researchgate.net Mechanistic studies, primarily in model systems, have revealed how MSN1 interacts with key signaling cascades. yeastgenome.orgmicrobialcell.com
The High Osmolarity Glycerol (HOG) pathway is a conserved mitogen-activated protein kinase (MAPK) cascade essential for the response to osmotic stress in fungi. asm.orgmicrobialcell.com This pathway is critical for fungal pathogens to survive within the host. asm.org The central kinase of this pathway, Hog1, controls the activity of several transcription factors to orchestrate a defensive response, and Msn1 is one of these targets. microbialcell.com Under hyperosmotic conditions, the HOG pathway is activated, leading to Hog1-mediated modulation of Msn1 activity to regulate the expression of stress-responsive genes. microbialcell.com Therefore, dysregulated MSN1 could uncouple this crucial stress response, potentially rendering the fungus more vulnerable or, conversely, constitutively stress-resistant.
Another critical signaling network is the SNF1/AMPK pathway, a central regulator of carbon metabolism. The SNF1 protein kinase is activated under low glucose conditions and triggers a cascade to utilize alternative carbon sources. Research has shown a genetic interaction between MSN1 and SNF1, where an increased dosage of the MSN1 gene can restore the expression of invertase (a sucrose-metabolizing enzyme) in yeast mutants that have a defective SNF1 kinase. yeastgenome.org This indicates that MSN1 acts downstream of or parallel to the SNF1 pathway to control the expression of metabolic genes. In a pathogenic setting, the ability to adapt to diverse nutrient environments is crucial for virulence, and dysregulation of an MSN1-like factor could disrupt this metabolic flexibility. tennessee.edunih.gov
The interplay between these pathways is fundamental to fungal homeostasis and pathogenesis. asm.orgmdpi.com For example, signaling pathways not only regulate stress and metabolism but also morphogenesis, the process of developing different cell shapes like hyphae. davidmoore.org.ukmdpi.com Dysregulation of MSN1, which influences filamentation, would directly impact the output of these developmental pathways, thereby altering the fungus's invasive potential. yeastgenome.org
Table 2: Signaling Pathways and Cellular Processes Influenced by MSN1
| Signaling Pathway | Key Interacting Protein | Cellular Process Modulated by Interaction | Pathological Relevance | Reference |
|---|---|---|---|---|
| High Osmolarity Glycerol (HOG) Pathway | Hog1 (MAPK) | Osmotic and oxidative stress response | Adaptation to host-induced stresses is critical for pathogen survival and virulence. | asm.orgmicrobialcell.com |
| SNF1/AMPK Pathway | SNF1 (Protein Kinase) | Carbon source utilization and metabolic adaptation | Metabolic flexibility allows pathogens to thrive in diverse and nutrient-limited host niches. | yeastgenome.org |
| Filamentous Growth Pathways | (Upstream regulators) | Morphological transition (yeast-to-hyphae) | Invasive growth and tissue penetration by pathogenic fungi. | yeastgenome.orgdavidmoore.org.uk |
Advanced Methodologies for Msn1 Protein Research
Genetic Perturbation and Manipulation Techniques
Genetic perturbation is a cornerstone of functional genomics, enabling researchers to elucidate the role of specific genes by observing the consequences of their alteration. For MSN1, these techniques have been instrumental in defining its function as a transcriptional activator involved in multiple cellular pathways.
Gene Deletion and Knockdown Approaches
The most direct method to study the function of a non-essential gene is to create a null allele through gene deletion. In Saccharomyces cerevisiae, this is often achieved by homologous recombination, replacing the target gene's open reading frame (ORF) with a selectable marker.
Studies involving the deletion of the MSN1 gene have been crucial in uncovering its diverse roles. For instance, msn1 deletion mutants were used to investigate the osmotic stress response. oup.comresearchgate.net While single msn1 deletions have a modest effect on the induction of some stress-responsive genes, combining the msn1 deletion with deletions of other transcription factor genes like MSN2, MSN4, and HOT1 results in an almost complete loss of the transcriptional response for genes such as GPD1, GPP2, CTT1, and HSP12 under osmotic stress. researchgate.net This indicates that Msn1p is part of a multi-tiered regulatory system. Similarly, during the heat stress response, the deletion of MSN1 was shown to reduce the maximal mRNA expression levels of CTT1 and affect the induction of GPD1. yeastgenome.org These gene deletion studies systematically dissect the protein's contribution to complex regulatory networks.
Approaches for gene deletion in S. cerevisiae have become highly efficient, with methods that allow for the rapid generation of scar-free and precise deletions through a single transformation step, facilitating large-scale genetic interaction studies. nrib.go.jp The phenotypic consequences of gene deletions can, however, be dependent on the genetic background of the yeast strain, a factor that is critical to consider when interpreting results. string-db.org
Overexpression and Constitutive Activation Strategies
In contrast to deletion, overexpressing a gene can reveal gain-of-function phenotypes, often highlighting a protein's regulatory potential. Overexpression studies are typically performed by placing the gene under the control of a strong, constitutive promoter or by introducing it on a high-copy-number plasmid.
The MSN1 gene was initially identified through such a strategy as a multicopy suppressor of mutations in the SNF1 gene, where increased dosage of MSN1 restored the expression of the invertase-encoding SUC2 gene in snf1 mutants. oup.comthebiogrid.org This finding immediately pointed to its role as a transcriptional activator in carbon metabolism. thebiogrid.org It was also identified as PHD2 (PseudoHyphal Determinant) due to its ability to enhance pseudohyphal growth when overexpressed. thebiogrid.org Furthermore, systematic genome-wide overexpression screens, where thousands of yeast genes are individually overexpressed, have become a powerful tool for identifying genes that induce specific phenotypes, such as invasive filamentation. researchgate.net In another study, overexpression of MSN1 was shown to enhance chromium accumulation in yeast, demonstrating its potential role in metal ion homeostasis. researchgate.net
These strategies are invaluable for placing genes within regulatory pathways and can uncover functions that are not apparent in loss-of-function studies due to genetic redundancy. embopress.org
| Perturbation Type | Methodology | Observed Phenotype/Finding | Associated Function |
|---|---|---|---|
Gene Deletion (msn1Δ) | Homologous Recombination | Reduced maximal mRNA levels of CTT1 and affected GPD1 induction during heat stress. yeastgenome.org | Heat Stress Response |
Gene Deletion (msn1Δ) | Combined Deletion with msn2Δ, msn4Δ, hot1Δ | Nearly abolished transcriptional induction of GPD1, CTT1, and HSP12 under osmotic stress. researchgate.net | Osmotic Stress Response |
| Overexpression (High-Copy Plasmid) | Multicopy Suppressor Screen | Restored invertase (SUC2) expression in snf1 mutants. oup.comthebiogrid.org | Carbon Metabolism |
| Overexpression | High-Copy Plasmid | Increased pseudohyphal growth. thebiogrid.org | Morphogenesis |
| Overexpression | High-Copy Plasmid | Enhanced chromium accumulation. researchgate.net | Metal Ion Homeostasis |
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a precise technique used to create specific, targeted changes to a DNA sequence, resulting in insertions, deletions, or point mutations. molbiolcell.org This method is essential for dissecting the structure-function relationships of a protein by altering specific amino acid residues within its functional domains. The basic process involves using a synthetic oligonucleotide primer containing the desired mutation to copy a plasmid containing the gene of interest.
While specific published studies detailing the site-directed mutagenesis of Msn1p are not prominent, this methodology is critical for understanding its mechanism of action. Msn1p possesses several identified domains and motifs that are prime targets for such analysis. These include:
Leucine-zipper motif (residues 12-26): This motif is often involved in protein dimerization. Mutagenesis of key leucine (B10760876) residues could determine if Msn1p functions as a monomer or a dimer.
GCR1_C domain (PF12550): This C-terminal domain is shared with other transcriptional regulators like Gcr1p and Hot1p. oup.com Mutating conserved residues within this region could clarify its role in DNA binding or interaction with the transcriptional machinery.
Polar residue-rich region (residues 104-114): Such regions can be involved in protein-protein interactions or transcriptional activation.
By creating specific mutations in these domains and assessing the impact on Msn1p's known functions—such as its ability to activate FLO11 expression or confer stress resistance—researchers can precisely map the residues critical for its biological activity.
High-Throughput Screening and Systems Biology Approaches
To understand the full scope of a transcriptional regulator's function, it is necessary to move beyond single-gene analysis and adopt a systems-level perspective. High-throughput screening and -omics technologies provide a global view of the cellular processes influenced by a protein like Msn1p.
Transcriptomics for Global Gene Expression Profiling
Transcriptomics is the study of the complete set of RNA transcripts in a cell under specific conditions. Techniques like DNA microarrays and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to genetic or environmental perturbations.
Transcriptomic analyses have been applied to understand the regulatory scope of Msn1p. In one study using a custom microarray, the transcript levels of MSN1 (also known as MSS10) were found to increase more than 10-fold in S. cerevisiae cells attempting to regenerate their cell walls after being converted to spheroplasts. oup.com More recently, an RNA-Seq experiment investigating the yeast response to the mycotoxin patulin (B190374) revealed that Msn1 was among the significantly upregulated genes involved in responding to biological stress. These results confirm that MSN1 expression is dynamically regulated in response to specific cellular challenges and highlight the power of transcriptomics to identify the conditions under which a transcription factor is active.
| Methodology | Condition/Stress | Finding | Reference |
|---|---|---|---|
| Custom Microarray | Spheroplast Regeneration | MSN1/MSS10 transcript levels increased >10-fold. | oup.com |
| RNA-Seq | Patulin Exposure | Msn1 was significantly upregulated as a biological stress response gene. |
Proteomics for Protein Abundance and Post-Translational Modifications
Proteomics aims to characterize the full complement of proteins (the proteome) in a biological sample, including their abundance, interactions, and post-translational modifications (PTMs). Mass spectrometry (MS) is the core technology in proteomics, capable of identifying and quantifying thousands of proteins and mapping the precise sites of PTMs.
The function of transcription factors like Msn1p is often regulated by PTMs, particularly phosphorylation, which can alter their activity, stability, or subcellular localization. While a dedicated proteomic analysis of Msn1p PTMs has not been extensively reported, several lines of evidence suggest it is a target for such regulation. Msn1p functions in the hyperosmotic stress response, a pathway heavily controlled by phosphorylation cascades involving the Hog1 mitogen-activated protein kinase (MAPK). researchgate.net Many transcription factors in this pathway, including Hot1p, Sko1p, Msn2p, and Msn4p, are known phosphoproteins. researchgate.net Furthermore, bioinformatic analysis of the Msn1p sequence identifies a potential tyrosine kinase phosphorylation site. thebiogrid.org
A definitive proteomic study would involve immunoprecipitation of Msn1p from yeast cells grown under various stress conditions, followed by MS analysis to identify phosphorylation sites or other modifications. This approach, which has been successfully applied to countless other proteins, would provide direct evidence of Msn1p regulation by signaling kinases and offer a deeper mechanistic understanding of how its activity is controlled.
Interactome Mapping (e.g., Yeast Two-Hybrid, Affinity Purification Mass Spectrometry)
To understand the functional roles of the MSN1 protein, it is crucial to identify its interacting partners. Two powerful high-throughput techniques for mapping these protein-protein interactions (PPIs) are the yeast two-hybrid (Y2H) system and affinity purification-mass spectrometry (AP-MS).
The yeast two-hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions. wikipedia.orgnih.gov The principle behind this technique is the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). wikipedia.org In the Y2H assay, the this compound (the "bait") is fused to the BD of a transcription factor like GAL4. A library of potential interacting proteins (the "prey") is fused to the AD of the same transcription factor. If the bait and prey proteins interact, they bring the BD and AD into close enough proximity to reconstitute a functional transcription factor, which then drives the expression of a reporter gene, allowing for the identification of the interacting prey protein. takarabio.com This technique has been instrumental in creating large-scale PPI maps and has been applied in various studies, including those involving yeast proteins. nih.govcapes.gov.brresearchgate.net
Affinity purification-mass spectrometry (AP-MS) is a biochemical approach used to identify proteins that are part of a complex with a protein of interest. ebi.ac.uknih.gov In this method, the this compound is expressed with an affinity tag. This tagged protein is then used as "bait" to "pull down" its interacting partners from a cell lysate. ebi.ac.uk The entire protein complex is purified using the affinity tag, and the components are subsequently identified by mass spectrometry. ebi.ac.uknih.gov AP-MS provides a snapshot of protein complexes as they exist under physiological conditions and can identify both direct and indirect interactions. nih.govcreative-proteomics.com This technique has been widely used to study protein interaction networks, including those in yeast. nih.gov
| Technique | Principle | Type of Interaction Detected | Throughput |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor through the interaction of a "bait" and "prey" protein fusion. takarabio.com | Primarily binary interactions. ebi.ac.uk | High |
| Affinity Purification-Mass Spectrometry (AP-MS) | Purification of a tagged "bait" protein along with its interacting partners, followed by identification via mass spectrometry. ebi.ac.uknih.gov | Protein complexes (direct and indirect interactions). ebi.ac.uk | High |
Biochemical and Biophysical Characterization
DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay, Chromatin Immunoprecipitation)
Evidence suggests that MSN1 functions as a transcriptional activator and possesses DNA-binding capabilities. uniprot.orgoup.comnih.gov To investigate these properties, researchers employ DNA binding assays.
The Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a common in vitro technique used to detect protein-DNA interactions. wikipedia.orgnih.gov This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. wikipedia.orgnih.gov A labeled DNA probe containing a putative MSN1 binding site is incubated with purified this compound. If MSN1 binds to the DNA, a "shifted" band corresponding to the larger, slower-moving complex will be observed on the gel. wikipedia.org Competition assays, where an unlabeled specific DNA sequence is added, can be used to determine the specificity of the interaction. wikipedia.org Studies have shown that in vitro synthesized this compound exhibits weak, nonspecific DNA-binding activity. oup.comnih.govoup.com
Chromatin Immunoprecipitation (ChIP) is a powerful in vivo technique used to identify the genomic regions that a specific protein, such as MSN1, binds to within the cell. This method involves cross-linking proteins to DNA in living cells, followed by cell lysis and fragmentation of the chromatin. An antibody specific to MSN1 is then used to immunoprecipitate the MSN1-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified and identified, often through sequencing (ChIP-seq). This allows for the genome-wide mapping of MSN1 binding sites.
| Assay | Principle | In vivo / In vitro | Information Gained |
| Electrophoretic Mobility Shift Assay (EMSA) | Separation of protein-DNA complexes from free DNA based on differential mobility in a gel. wikipedia.orgnih.gov | In vitro | Confirms direct binding, provides information on binding affinity and specificity. nih.gov |
| Chromatin Immunoprecipitation (ChIP) | Immunoprecipitation of a protein of interest cross-linked to its bound DNA from a cell lysate. | In vivo | Identifies the specific genomic regions a protein binds to within the cell. |
Enzyme Activity Assays (if applicable)
While MSN1 is known to be a multicopy suppressor of SNF1 protein kinase mutants and affects the expression of invertase, current research does not indicate that MSN1 itself possesses enzymatic activity. oup.comnih.govoup.com Its function appears to be related to transcriptional regulation. uniprot.orgoup.com Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction, typically by monitoring the consumption of a substrate or the production of a product over time. libretexts.orgrsb.org.uk If future research were to suggest an enzymatic function for MSN1, specific assays would be developed based on the nature of the catalyzed reaction.
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy of Complexes)
Determining the three-dimensional structure of MSN1 is essential for understanding its function at a molecular level.
X-ray crystallography is a primary technique for determining the atomic and molecular structure of a protein. libretexts.orgwikipedia.org This method requires the protein to be purified and crystallized into a highly ordered lattice. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic structure of the protein can be modeled. wikipedia.orgnih.govyoutube.com This technique has been instrumental in revealing the structures of countless biological macromolecules, including proteins and nucleic acids. libretexts.orgwikipedia.org While a crystal structure for the full-length this compound from Saccharomyces cerevisiae is not available in the Protein Data Bank, a high-resolution crystal structure of a modified neuraminidase, termed mSN1, has been determined. elifesciences.org
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural determination, particularly for large protein complexes or proteins that are difficult to crystallize. rsb.org.uknih.govyoutube.com In this technique, a purified sample of the protein or protein complex is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. rsb.org.uknih.gov The frozen sample is then imaged using an electron microscope, and sophisticated image processing techniques are used to reconstruct a three-dimensional model from thousands of two-dimensional projection images. youtube.com Cryo-EM is particularly well-suited for studying the structure of MSN1 in complex with its interacting partners.
| Technique | Sample Requirements | Resolution | Key Advantages |
| X-ray Crystallography | Highly pure, well-ordered crystals. nih.gov | Typically atomic to near-atomic. nih.gov | Provides high-resolution structural details. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Purified protein in solution, vitrified in ice. nih.gov | Near-atomic for many samples. rsb.org.uknih.gov | Does not require crystallization; can visualize different conformational states and large complexes. rsb.org.uk |
Microscopic and Imaging Modalities for Cellular Dynamics
Immunofluorescence and Live-Cell Imaging for Subcellular Localization
Understanding where a protein resides within a cell is fundamental to elucidating its function. github.comfrontiersin.orgnih.gov Immunofluorescence and live-cell imaging are key techniques for determining the subcellular localization of MSN1.
Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect a specific protein within a fixed and permeabilized cell. researchgate.net An antibody that specifically recognizes MSN1 (the primary antibody) is introduced, followed by a secondary antibody that is conjugated to a fluorophore and binds to the primary antibody. The location of the protein is then visualized using a fluorescence microscope. Studies using immunofluorescence have shown that an MSN1-β-galactosidase fusion protein is localized to the nucleus in yeast. oup.com Other studies in human cells have shown localization of related proteins to the plasma membrane. cancer.gov
Live-cell imaging allows for the visualization of proteins in living cells in real-time, providing insights into their dynamic behavior. researchgate.netcshlpress.comnanolive.commicroscopyu.com This is often achieved by genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest (e.g., MSN1-GFP). The movement, trafficking, and changes in localization of the fusion protein can then be monitored over time using a fluorescence microscope equipped with a chamber to maintain the cells in a healthy state. microscopyu.com This approach can reveal dynamic processes that would be missed in fixed-cell imaging.
| Technique | Cell State | Principle | Information Gained |
| Immunofluorescence | Fixed and permeabilized. cancer.gov | Detection of a target protein using fluorescently labeled antibodies. researchgate.net | Provides a static snapshot of protein localization within the cell. oup.com |
| Live-Cell Imaging | Living. researchgate.netcshlpress.com | Visualization of a fluorescently tagged protein in real-time. nanolive.com | Reveals dynamic information about protein localization, movement, and interactions. microscopyu.com |
Advanced Imaging for Protein Dynamics
To comprehend the function of a transcriptional activator like MSN1, it is crucial to observe its behavior within the living cell. Recent progress in microscopic techniques allows researchers to visualize the spatiotemporal dynamics of proteins, offering insights into how MSN1 interacts with other molecules and responds to cellular signals in real time. nih.govannualreviews.org
Live-Cell Imaging: By tagging MSN1 with fluorescent proteins (FPs) such as Green Fluorescent Protein (GFP) or mCherry, scientists can track its location and movement inside living yeast cells. springernature.com This is particularly valuable for understanding MSN1's role in stress responses. yeastgenome.org For instance, live-cell imaging can monitor the accumulation of MSN1 in the nucleus following heat or osmotic stress, providing direct evidence of its activation and mobilization to target genes. yeastgenome.orgnih.gov These techniques have been instrumental in revealing that the dynamic binding and unbinding of transcription factors to chromatin is a key feature of gene regulation. nih.govnih.gov
Förster Resonance Energy Transfer (FRET): FRET microscopy serves as a "molecular ruler" to detect interactions between two molecules at the nanometer scale. bitesizebio.com This technique is ideal for investigating the direct molecular interactions of MSN1. By labeling MSN1 with a donor fluorophore (like CFP) and a potential interacting partner—such as a specific DNA sequence or another protein—with an acceptor fluorophore (like YFP), researchers can determine if and when they come into close proximity. nih.govnih.gov This approach could be used to:
Confirm Protein-DNA Binding: Directly visualize the engagement of MSN1 with the promoter regions of its target genes, such as FLO11 or CTT1. yeastgenome.orgnih.govresearchgate.net
Map Protein-Protein Interactions: Detect in vivo interactions between MSN1 and other regulatory proteins, like components of the SNF1 kinase complex or other transcription factors, which could modulate its activity. nih.govnih.govpnas.org
The combination of FRET with methods like Fluorescence Lifetime Imaging Microscopy (FLIM) provides a robust and quantitative way to measure these interactions, independent of fluorophore concentration. nih.govmdpi.com
| Technique | Principle | Specific Application for MSN1 Research |
| Live-Cell Imaging (with FPs) | Fusing a fluorescent protein (e.g., GFP) to MSN1 allows for real-time visualization of its location and movement within a living yeast cell. | Tracking the dynamic localization of MSN1 to the nucleus in response to environmental stimuli like heat, osmotic, or genotoxic stress. yeastgenome.org |
| Förster Resonance Energy Transfer (FRET) | A non-radiative energy transfer between a donor and an acceptor fluorophore when in close proximity (1-10 nm), indicating molecular interaction. bitesizebio.com | Detecting direct protein-protein interactions (e.g., with SWI6, SNF1) or protein-DNA interactions at target gene promoters in vivo. nih.govnih.govnih.gov |
| FRET-FLIM (Fluorescence Lifetime Imaging Microscopy) | Measures the change in the fluorescence lifetime of the donor fluorophore due to FRET, providing a more quantitative and robust measurement of interaction. nih.govmdpi.com | Quantifying the fraction of this compound bound to chromatin or specific interaction partners under different cellular conditions. nih.gov |
Computational and Theoretical Modeling of MSN1 Networks
The function of MSN1 is not carried out in isolation but as part of a complex and interconnected gene regulatory network (GRN). frontiersin.orgfrontiersin.org Computational and systems biology approaches are essential for mapping these networks and simulating their behavior, providing insights that are often unattainable through purely experimental means. annualreviews.orgplos.org
Protein-Protein Interaction (PPI) Networks: A primary step in modeling is the construction of interaction maps. Databases like STRING aggregate known and predicted interactions from various sources, including experimental data, computational predictions, and literature mining. embl.deyoutube.comcncb.ac.cn The STRING network for MSN1 reveals connections to proteins involved in pseudohyphal growth (e.g., FLO8, PHD1), stress response, and chromatin organization, providing a global view of its functional context. string-db.org These networks serve as a scaffold for generating new hypotheses about MSN1's roles and regulatory partners.
Modeling Gene Regulatory Network Dynamics: Beyond static maps, researchers use mathematical models to understand the dynamic behavior of GRNs. plos.org These models can use differential equations or Boolean logic to describe how the expression of genes changes over time in response to various signals. frontiersin.orgfrontiersin.org For example, a GRN model for yeast has shown that MSN1 expression is activated by the transcription factor CIN5 and repressed by ABF1. Such models can predict how the network will behave under new conditions and can help decipher the logic of complex regulatory circuits. nih.gov Integrated approaches that combine experimental data (like gene expression profiles from microarrays or RNA-seq) with computational algorithms can reverse-engineer these networks and uncover novel regulatory connections. plos.orgelifesciences.org
Systems Biology Integration: The modern systems biology paradigm aims to integrate diverse data types—including proteomics, transcriptomics, and protein-DNA binding data—to build more comprehensive and predictive models. frontiersin.orgacrabstracts.org By combining information on MSN1's expression changes, its physical interactions with other proteins, and its binding sites across the genome, researchers can construct multi-layered models. These integrative models provide a deeper understanding of how signaling pathways, transcription factors, and chromatin state converge to regulate cell fate decisions, such as the switch to filamentous growth, in which MSN1 plays a crucial role. yeastgenome.orgplos.org
| Modeling Approach | Data Inputs | Application to MSN1 Network |
| Protein-Protein Interaction (PPI) Networks | High-throughput experiments (e.g., yeast two-hybrid), literature curation, genomic context, co-expression data. youtube.com | Visualizing the known and predicted interaction partners of MSN1 to understand its functional neighborhood (e.g., using the STRING database). string-db.org |
| Gene Regulatory Network (GRN) Modeling | Gene expression profiles (microarray, RNA-seq), transcription factor binding data (ChIP-seq), known TF binding motifs. plos.orgelifesciences.org | Simulating the dynamics of MSN1 expression and its targets to understand how it responds to upstream signals and controls downstream genes. nih.gov |
| Integrative Systems Biology | Combination of multiple 'omics' datasets (genomics, transcriptomics, proteomics, interactomics). frontiersin.orgacrabstracts.org | Creating a holistic model of the cellular processes involving MSN1, such as stress response and morphological switching, by linking signaling inputs to transcriptional outputs. yeastgenome.orgplos.org |
Future Research Directions and Mechanistic Implications
Elucidation of Novel Regulatory Mechanisms Governing MSN1 Protein Activity
Current research indicates that this compound activity is influenced by various signaling pathways, notably the High Osmolarity Glycerol (B35011) (HOG) pathway and pathways related to nutrient availability. Msn1p contributes to osmotic and heat stress induction of genes like GPD1, CTT1, and HSP12. nih.gov Its activity in regulating GPD1 expression appears to be independent of NaCl concentration, while its contribution to osmotic and heat stress induction of GPD1, CTT1, and HSP12 is evident. nih.gov Furthermore, Msn1p, along with Hot1p, may constitute an additional layer of transcriptional regulators controlling responses to high-osmolarity stress. nih.gov Overexpression of MSN1 can suppress defects in SWI6 function, suggesting an indirect modulation of Swi6-dependent gene transcription, potentially through effects on chromatin structure or other transcription factors. nih.gov
Future research should aim to:
Identify and characterize novel post-translational modifications (PTMs) that regulate this compound stability, localization, and transcriptional activity. Given its involvement in diverse stress responses, investigating stress-specific phosphorylation, acetylation, or ubiquitination events would be crucial.
Uncover additional protein-protein interactions that modulate MSN1 function. While interactions with factors like Hot1p and Mss11p have been noted, a comprehensive interactome analysis under various conditions could reveal new regulatory partners. nih.govnih.gov
Investigate the role of chromatin remodeling complexes and epigenetic modifications in controlling MSN1-mediated gene expression. Its indirect influence on Swi6-dependent transcription suggests potential interplay with chromatin structure. nih.gov
Delve deeper into the upstream signaling pathways that converge on MSN1. While the HOG pathway is implicated, other stress or nutrient sensing pathways might also directly or indirectly regulate MSN1 activity.
Identification of Additional Downstream Targets and Signaling Pathways Regulated by MSN1
This compound is known to activate the transcription of several genes, including GPD1, CTT1, and HSP12 in response to stress, and FLO11 which is involved in filamentous growth. nih.govyeastgenome.org It also regulates GPD1 transcription under methylglyoxal (B44143) stress. yeastgenome.org Msn1p, alongside Mss11p, acts downstream of Mep2p and Ras2p to regulate the transcription of STA2 and MUC1 (FLO11), influencing invasive growth. nih.gov MUC1 (FLO11) appears to mediate the effect of Msn1p and Mss11p on invasive growth. nih.gov Msn1p also contributes to the expression of SUC2 (invertase) under derepressive conditions. oup.com
Future research should focus on:
Employing high-throughput techniques such as ChIP-seq and RNA-seq to comprehensively identify all direct and indirect transcriptional targets of this compound across different fungal species and under various environmental conditions.
Mapping the complete regulatory network downstream of MSN1, identifying the signaling cascades and cellular processes it influences beyond known stress responses and morphogenesis.
Investigating how MSN1 coordinates with other transcription factors, such as Msn2p, Msn4p, Hot1p, and Mss11p, to fine-tune gene expression in response to complex environmental cues. nih.govnih.govmolbiolcell.org
Exploring the potential for MSN1 to regulate non-coding RNAs or influence post-transcriptional gene regulation.
Refinement of Structural-Functional Relationships of this compound Domains
While MSN1 is described as a transcriptional activator with a putative DNA-binding domain, detailed structural information is limited. yeastgenome.org Predicted features include a putative DNA-binding domain and predicted disordered regions. nih.govunipd.it
Future research should aim to:
Determine the high-resolution three-dimensional structure of full-length this compound and its individual domains using techniques like X-ray crystallography or cryo-EM.
Functionally characterize the putative DNA-binding domain to understand its specificity and interaction with target promoter elements.
Investigate the role of predicted disordered regions in protein-protein interactions, flexibility, and regulation. unipd.it
Perform site-directed mutagenesis based on structural and functional data to identify critical residues involved in DNA binding, protein interactions, and regulatory PTMs.
Comparative Analyses of this compound Orthologs Across Fungal Species
MSN1 orthologs exist in various fungal species. csic.es Comparative genomic analyses can provide insights into conserved and divergent functions. nih.govfrontiersin.orgensembl.org
Future research should focus on:
Identifying and characterizing MSN1 orthologs in a wider range of fungal species, including important plant and human pathogens.
Performing comparative analyses of protein sequences, domain organization, and predicted structures to understand the evolutionary history and functional divergence of MSN1 orthologs.
Investigating whether the regulatory mechanisms and downstream targets of MSN1 are conserved across different fungal lineages.
Exploring the potential role of MSN1 orthologs in the specific biology and pathogenesis of different fungal species.
Exploration of this compound as a Mechanistic Target for Basic Research Applications (e.g., in fungal biotechnology or antifungal strategies)
MSN1's involvement in stress responses, metabolism, and morphogenesis in S. cerevisiae suggests potential applications. Its role in tolerance to chromium stress has been observed in the fungus Macrophomina phaseolina. researchgate.net Msn1p has also been noted in the context of yeast nanobiotechnology for tracking protein localization. mdpi-res.commdpi.com
Future research should explore:
The potential of manipulating MSN1 activity to enhance stress tolerance in industrial yeast strains for improved fermentation processes or production of valuable compounds.
Investigating whether targeting MSN1 or its associated pathways could be a viable strategy for developing novel antifungal agents, particularly against pathogenic fungi where MSN1 orthologs play a role in virulence or stress adaptation.
Utilizing MSN1 as a tool in synthetic biology for engineering fungal strains with desired phenotypes, such as altered morphology or metabolic capabilities.
Further exploring the use of MSN1 in nanobiotechnology and single-cell analysis techniques to monitor cellular responses and protein dynamics in real-time. mdpi-res.commdpi.com
Further research into these areas will not only deepen our understanding of fungal biology but also potentially unlock new avenues for biotechnological applications and strategies to combat fungal pathogens.
Q & A
What experimental methodologies are recommended for analyzing MSN1's structural dynamics in varying biochemical environments?
Basic Research Question
To study MSN1's structural responses to environmental changes (e.g., pH, ionic strength), fluorescence spectroscopy and powder X-ray diffraction (XRD) are foundational techniques. Fluorescence spectroscopy (e.g., using FITC/TRITC-labeled MSN1) quantifies fluorescence intensity shifts under different buffered conditions (e.g., HEPES, MES, DMEM) to infer structural stability or pore accessibility . XRD via Kratky compact systems resolves long-term pore-ordering changes during dissolution or surface modification (e.g., PEI coating) . For reproducibility, ensure standardized dispersion protocols (e.g., 0.5 mg/ml suspensions) and validate measurements with UV-VIS absorption cross-referencing to minimize solvent interference .
How does MSN1 interact with transcriptional co-regulators like NHP6A, and what assays validate these interactions?
Advanced Research Question
MSN1 functions as a transcriptional co-activator with nonspecific DNA-binding activity, while NHP6A (an HMG1-like protein) facilitates DNA bending. To study their synergy, SI (nuclease protection) assays quantify mRNA levels (e.g., HO, CLN1) in ∆MSN1/∆NHP6A yeast strains, revealing MSN1's 3–5× stronger transcriptional activation of HO compared to NHP6A . Co-immunoprecipitation (Co-IP) and immunoblotting (e.g., HA-tagged NHP6A) confirm lack of direct physical interaction, suggesting indirect regulatory mechanisms . RNA stability assays (e.g., Northern blotting) further distinguish transcriptional vs. post-transcriptional effects .
How can researchers resolve contradictory fluorescence behavior of MSN1 in cell culture media like DMEM?
Advanced Research Question
FITC-labeled MSN1 (F-MSN1) exhibits fluorescence enhancement in DMEM, whereas TRITC-labeled MSN1 (T-MSN1) shows quenching, contrary to buffer-based trends . To address this:
Control for serum interference : Repeat experiments in serum-free DMEM to isolate effects of proteins/lipids.
Local pH mapping : Use pH-sensitive dyes (e.g., SNARF-1) to compare extracellular vs. MSN1-surface pH in DMEM, as serum proteins may alter proton gradients near MSN1 pores .
Surface charge modulation : Coat MSN1 with polyethylenimine (PEI) to stabilize local pH and reduce nonspecific serum adsorption, then re-evaluate fluorescence .
What role does MSN1 play in iron metabolism and carbon source regulation in yeast?
Basic Research Question
In Saccharomyces cerevisiae, MSN1 (identified as FUP1) regulates iron uptake under raffinose media, with ∆MSN1 strains showing 50% reduced iron assimilation. This dual role links carbon source utilization (e.g., glucose vs. raffinose) to iron homeostasis. Methodologically, growth rate assays under iron-limited conditions and qRT-PCR (e.g., for FET3, FTR1 transporters) validate MSN1’s transcriptional control . Contrast glucose-grown vs. raffinose-grown cultures to isolate carbon source-specific regulatory effects .
How can researchers optimize MSN1-based fluorescence assays for in vivo tracking while mitigating photobleaching?
Advanced Research Question
For live-cell imaging, MSN1’s encapsulated fluorophores (e.g., FITC) are prone to photobleaching. Mitigation strategies include:
PEI coating : Reduces dye leakage and stabilizes fluorescence intensity by buffering local pH .
Pulsed laser protocols : Use lower-intensity excitation (e.g., 488 nm for FITC) with shorter exposure times in confocal microscopy.
Post-imaging normalization : Include free dye controls and use single-exponential decay models to correct intensity衰减 . Validate with cell lysate assays to distinguish MSN1-protected vs. free dye photostability .
What genetic and biochemical evidence supports MSN1’s pleiotropic roles across stress response pathways?
Advanced Research Question
MSN1’s multifunctionality (e.g., iron uptake, carbon regulation, stress response) arises from its nonspecific DNA binding and co-activator recruitment. Key evidence includes:
- ChIP-seq : Identify MSN1-binding promoters under stress (e.g., oxidative, osmotic) to map target genes.
- Mutagenesis screens : ∆MSN1 strains show impaired growth under diverse stressors (e.g., high salinity, low iron), rescued by MSN1 overexpression .
- Transcriptomic profiling : Compare mRNA levels in wild-type vs. ∆MSN1 strains under stress to delineate pathway-specific dependencies .
How do surface modifications (e.g., PEI coating) alter MSN1’s biochemical properties and experimental applications?
Basic Research Question
PEI coating via electrostatic adsorption modifies MSN1’s surface charge, enhancing colloidal stability and pH buffering. Key methodological considerations:
- Coating validation : Use zeta potential measurements to confirm charge reversal (e.g., from negative MSN1 to positive PEI-MSN1) .
- Functional impact : Compare dye release rates (via centrifugal filtration/UV-VIS) and cellular uptake efficiency (flow cytometry) between coated/uncoated MSN1 .
What statistical and computational approaches are suitable for analyzing MSN1’s multifunctional regulatory networks?
Advanced Research Question
Integrate gene co-expression networks (e.g., WGCNA) with protein-protein interaction databases (e.g., STRING) to identify MSN1-associated modules. For mechanistic insights:
- Bayesian modeling : Predict MSN1’s priority targets based on promoter motif enrichment (e.g., STRE elements).
- Machine learning : Train classifiers on omics data (e.g., transcriptomics, proteomics) to predict MSN1’s context-dependent roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
